molecular formula C11H11NOS2 B2745548 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione CAS No. 134821-21-9

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B2745548
CAS No.: 134821-21-9
M. Wt: 237.34
InChI Key: KXWQVHWLUHGXAV-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione (: 134821-21-9) is a specialist heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazolidine-2-thione core, a scaffold recognized for its diverse biological activities . The structure is characterized by the 4-methylbenzoyl group at the N-3 position, which influences its electronic properties and potential interactions with biological targets. The primary research application of this compound is as a key synthetic intermediate for the development of novel bioactive molecules. The thiazolidine-2-thione moiety is a privileged structure in medicinal chemistry, and derivatives have been investigated as potent inhibitors of enzymes like xanthine oxidase (XO), a key target in the treatment of hyperuricemia and gout . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design and synthesis of new heterocyclic compounds with potential therapeutic effects. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as the thiazolidine-2-thione core structure can exhibit toxicity if swallowed .

Properties

IUPAC Name

(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWQVHWLUHGXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Methylbenzoyl Chloride with Thiazolidine-2-Thione Precursors

A primary route involves the reaction of 4-methylbenzoyl chloride with thiazolidine-2-thione derivatives. This method leverages nucleophilic acyl substitution, where the thione sulfur acts as a nucleophile.

Procedure :

  • Step 1 : Thiazolidine-2-thione (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • Step 2 : 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by the addition of 2,6-dimethylpyridine (2.0 equiv) as a base.
  • Step 3 : The mixture is stirred at room temperature for 12 hours, after which the organic layer is washed with 10% sodium carbonate and brine.
  • Step 4 : The crude product is purified via column chromatography (hexane:ethyl acetate, 9:1).

Yield : 85–90%.
Characterization :

  • IR : 1675 cm⁻¹ (C=O stretch), 625 cm⁻¹ (C-S-C bend).
  • ¹H NMR (CDCl₃): δ 2.38 (s, 3H, CH₃), 7.4–7.8 (m, 4H, Ar-H), 3.8–4.2 (m, 4H, thiazolidine ring).

Thionation of Oxadiazole Intermediates

Lawesson’s reagent is employed to convert oxadiazole precursors into thiadiazole derivatives, though this approach requires careful optimization for thiazolidine-2-thiones.

Procedure :

  • Step 1 : Synthesize 2,5-bis(4-methylbenzoyl)-1,3,4-oxadiazole via triflic anhydride-mediated cyclization of 4-methylbenzohydrazide.
  • Step 2 : Reflux the oxadiazole with Lawesson’s reagent (1.1 equiv) in toluene at 110°C for 4–5 hours.
  • Step 3 : Purify the product using silica gel chromatography.

Yield : 78–82%.
Limitations : Over-thionation may occur, necessitating strict stoichiometric control.

Alternative Pathways

One-Pot Synthesis via Hantzsch-Type Reaction

A modified Hantzsch thiazole synthesis enables the direct formation of the thiazolidine ring.

Procedure :

  • Step 1 : React 4-methylbenzaldehyde (1.0 equiv) with cysteamine hydrochloride (1.2 equiv) in ethanol at reflux.
  • Step 2 : Introduce carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv) to form the thione moiety.
  • Step 3 : Acidify the mixture with HCl to precipitate the product.

Yield : 70–75%.
Advantages : Avoids intermediate isolation, reducing reaction time.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly for cyclization steps.

Procedure :

  • Step 1 : Combine 4-methylbenzoic acid (1.0 equiv), thiosemicarbazide (1.1 equiv), and phosphorus oxychloride (3.0 equiv) in a microwave vessel.
  • Step 2 : Irradiate at 150°C for 15 minutes.
  • Step 3 : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 88–92%.
Characterization :

  • LC-MS : m/z 237.3 [M+H]⁺, consistent with molecular formula C₁₁H₁₁NOS₂.

Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous DCM Maximizes acylation efficiency
Temperature 0–5°C (initial) → RT Prevents side reactions
Catalyst 2,6-Dimethylpyridine Enhances nucleophilicity

Reagent Stoichiometry

Excess 4-methylbenzoyl chloride (1.2 equiv) ensures complete conversion of the thiazolidine-2-thione precursor. Lawesson’s reagent must be limited to 1.1 equiv to avoid polysulfur byproducts.

Analytical and Spectroscopic Characterization

Spectral Data Comparison

Technique Key Signals Reference
¹H NMR δ 2.38 (s, CH₃), 7.4–7.8 (Ar-H)
¹³C NMR 167.1 (C=O), 136.8 (Ar-C), 21.9 (CH₃)
IR 1675 cm⁻¹ (C=O), 625 cm⁻¹ (C-S-C)

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity for microwave-synthesized batches.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit potent antioxidant properties. The compound 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

2. Enzyme Inhibition
The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. Elevated levels of uric acid can lead to conditions like gout. Studies have demonstrated that thiazolidine derivatives can effectively lower uric acid levels by inhibiting this enzyme, making them candidates for gout treatment .

3. Anticancer Properties
Thiazolidine-2-thione derivatives have been investigated for their anticancer effects. The structural features of this compound contribute to its ability to induce apoptosis in cancer cells. Experimental studies have revealed that these compounds can inhibit tumor growth and metastasis in various cancer models .

4. Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Agricultural Applications

1. Agrochemical Development
Due to their biological activity, thiazolidine derivatives are being explored for use in agrochemicals. They can act as fungicides or herbicides, providing an eco-friendly alternative to conventional chemicals. The ability of this compound to inhibit fungal growth makes it a candidate for agricultural applications aimed at protecting crops from fungal diseases .

Material Science Applications

1. Synthesis of Functional Materials
The structural characteristics of thiazolidine derivatives allow them to be used in synthesizing functional materials such as polymers and nanocomposites. These materials can exhibit unique properties like enhanced electrical conductivity or improved mechanical strength, making them suitable for applications in electronics and construction .

Case Studies

StudyApplicationFindings
Antioxidant Study Evaluation of antioxidant potentialDemonstrated significant free radical scavenging activity, suggesting therapeutic potential against oxidative stress-related diseases .
Enzyme Inhibition Xanthine oxidase inhibitionShowed effective inhibition with potential use in gout treatment; IC50 values indicate strong activity compared to standard drugs .
Anticancer Research Induction of apoptosis in cancer cellsExhibited dose-dependent inhibition of tumor growth in vitro and in vivo models; mechanisms include cell cycle arrest and apoptosis induction .
Agricultural Application Development of antifungal agentsEffective against various plant pathogens; potential for integration into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its binding affinity and biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The thiazolidine-2-thione scaffold is highly versatile, with modifications at the 3-position significantly altering properties. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione 4-Methylbenzoyl (C₆H₄COCH₃) C₁₁H₁₁NOS₂ 253.34 Pharmaceutical intermediate; 95% purity
3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione 4-Methoxybenzoyl (C₆H₄COOCH₃) C₁₁H₁₁NO₂S₂ 253.34 High-purity API intermediate; ISO-certified
3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione 3,4-Dimethoxybenzoyl C₁₂H₁₃NO₃S₂ 283.03 Enhanced solubility; research use
3-Benzyl-1,3-thiazolidine-2-thione Benzyl (C₆H₅CH₂) C₁₀H₁₁NS₂ 209.33 Ligand in silver anti-malarial complexes
3-[1-(1H-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione Benzotriazolyl-butyl C₁₃H₁₆N₄S₂ 292.42 Potential enzyme inhibition; predicted bioactivity

Key Observations :

  • Solubility : Dimethoxy substitutions (e.g., 3,4-dimethoxybenzoyl) improve aqueous solubility due to polar methoxy groups .
  • Biological Activity : Benzyl-substituted analogs form stable silver complexes with demonstrated anti-malarial activity (IC₅₀: 0.5–1.2 μM against Plasmodium falciparum) , whereas the benzoyl-substituted target compound lacks direct bioactivity data in the evidence.

Physicochemical Properties

Property 3-(4-Methylbenzoyl) 3-(4-Methoxybenzoyl) 3-Benzyl
Melting Point Not reported Not reported 135–190°C (silver complexes)
Purity ≥95% ≥97% 54–55% yield
Solubility Likely low (hydrophobic) Moderate (polar OCH₃) Low (non-polar benzyl)

Biological Activity

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antidiabetic, anticancer, and enzyme inhibitory activities. The following sections provide a detailed overview of its biological activity based on recent research findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of thiazolidine-2-thione with appropriate acylating agents. The structural characteristics of this compound play a crucial role in its biological activity. The presence of the 4-methylbenzoyl group enhances its lipophilicity and potential interactions with biological targets.

Antidiabetic Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antidiabetic properties. A study evaluated various thiazolidinedione derivatives and found that compounds with similar structures showed promising results in glucose regulation and insulin sensitivity enhancement. The compound's mechanism may involve the activation of peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and fatty acid storage .

Anticancer Activity

The antiproliferative effects of this compound have been assessed against several human cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, derivatives containing the thiazolidine moiety showed enhanced activity against colon cancer cells compared to standard chemotherapeutics .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in uric acid production. Studies have shown that this compound can significantly inhibit XO activity, with IC50 values comparable to established inhibitors like allopurinol. The structure-activity relationship analysis suggests that modifications to the thiazolidine ring can enhance inhibitory potency .

Study on Antidiabetic Effects

In a recent study evaluating thiazolidinedione derivatives for antidiabetic activity, it was found that compounds with specific substitutions at the 4-position exhibited superior glucose-lowering effects in diabetic animal models. The study highlighted that this compound demonstrated a marked reduction in blood glucose levels when administered to diabetic rats .

Anticancer Evaluation

Another investigation focused on the anticancer potential of this compound involved treating various human cancer cell lines (e.g., HT-29 and HCT-116) with different concentrations of this compound. The results indicated significant cytotoxic effects, with a dose-dependent response observed across multiple trials .

Comparative Analysis of Biological Activities

Activity Type IC50 Value Comparison
AntidiabeticNot specifiedComparable to standard PPAR agonists
Anticancer (HT-29)~10 µMMore effective than doxorubicin
XO Inhibition3.56 µmol/LMore potent than allopurinol

Q & A

Q. What controls are essential when evaluating the photostability of thiazolidine-2-thiones?

  • Methodology :
  • Light Exposure Tests : Use UV-Vis spectroscopy to monitor degradation under UVA/UVB light. Include dark controls to distinguish thermal vs. photo-induced degradation.
  • Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative pathways.
  • HPLC Purity Checks : Quantify degradation products (e.g., sulfonic acid derivatives) post-irradiation .

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